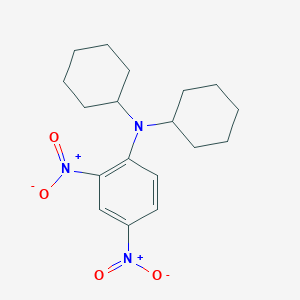

N,N-Dicyclohexyl-2,4-dinitroaniline

Description

Structure

3D Structure

Properties

CAS No. |

138145-67-2 |

|---|---|

Molecular Formula |

C18H25N3O4 |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

N,N-dicyclohexyl-2,4-dinitroaniline |

InChI |

InChI=1S/C18H25N3O4/c22-20(23)16-11-12-17(18(13-16)21(24)25)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h11-15H,1-10H2 |

InChI Key |

KKTVPHQHDYKTMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of N,n Dicyclohexyl 2,4 Dinitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of N,N-Dicyclohexyl-2,4-dinitroaniline in solution. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, as well as employing two-dimensional techniques, a complete picture of the molecule's atomic arrangement and conformational dynamics can be assembled.

High-Resolution ¹H NMR Chemical Shift Analysis and Proton Assignment

The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic and cyclohexyl protons. The aromatic protons of the 2,4-dinitrophenyl group appear in the downfield region due to the electron-withdrawing nature of the nitro groups. Specifically, the proton at the 3-position (H-3) typically appears as a doublet, the proton at the 5-position (H-5) as a doublet of doublets, and the proton at the 6-position (H-6) as a doublet. The chemical shift of the N-H proton can vary depending on the solvent and concentration, but it is expected to be a broad signal. researchgate.netresearchgate.net The protons of the two cyclohexyl rings give rise to a complex series of multiplets in the upfield region, typically between 1.0 and 4.0 ppm. The methine proton attached to the nitrogen-bearing carbon of each cyclohexyl ring will be the most downfield of the aliphatic signals.

| Proton | Typical Chemical Shift (ppm) | Multiplicity |

| Aromatic H-3 | ~8.8 | d |

| Aromatic H-5 | ~8.2-8.4 | dd |

| Aromatic H-6 | ~7.1-7.3 | d |

| Cyclohexyl CH (N-CH) | ~3.5-4.0 | m |

| Cyclohexyl CH₂ | ~1.0-2.0 | m |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions. Data is compiled from typical values for similar structures. chemicalbook.comchemicalbook.com

¹³C NMR Spectral Interpretation for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of this compound. The aromatic carbons of the dinitrophenyl ring are observed in the downfield region (110-150 ppm). The carbons bearing the nitro groups (C-2 and C-4) and the carbon attached to the nitrogen (C-1) are significantly deshielded. The remaining aromatic carbons (C-3, C-5, and C-6) appear at slightly higher fields. The carbons of the cyclohexyl rings are found in the upfield region of the spectrum (20-60 ppm). The carbon directly bonded to the nitrogen (C-1' of the cyclohexyl ring) is the most downfield of the aliphatic carbons.

| Carbon | Typical Chemical Shift (ppm) |

| Aromatic C-1 | ~145-150 |

| Aromatic C-2 | ~135-140 |

| Aromatic C-3 | ~125-130 |

| Aromatic C-4 | ~140-145 |

| Aromatic C-5 | ~120-125 |

| Aromatic C-6 | ~115-120 |

| Cyclohexyl C-1' (N-CH) | ~55-60 |

| Cyclohexyl C-2', C-3', C-4' | ~24-35 |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions. Data is compiled from typical values for similar structures. chemicalbook.comchemicalbook.com

Two-Dimensional NMR Techniques for Connectivity (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, COSY spectra would show correlations between adjacent aromatic protons (H-5 with H-6 and H-3) and within each cyclohexyl ring, confirming the through-bond connectivity of the protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate directly bonded proton and carbon atoms. sdsu.eduyoutube.com This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecule's skeleton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments show correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com This is particularly useful for establishing the connectivity between the dinitrophenyl ring and the cyclohexyl groups. For instance, correlations would be expected between the N-H proton and the carbons of the dinitrophenyl ring (C-1, C-2, C-6) and the cyclohexyl carbons (C-1').

Investigation of Rotational Barriers and Dynamic Processes via Variable Temperature NMR

The bond between the nitrogen atom and the dinitrophenyl ring in this compound may exhibit restricted rotation due to steric hindrance from the bulky cyclohexyl groups and the ortho-nitro group. mdpi.com This restricted rotation can lead to the observation of distinct signals for the two cyclohexyl groups at low temperatures, a phenomenon known as rotational isomerism. mdpi.com

Variable Temperature (VT) NMR studies can be employed to investigate this dynamic process. montana.eduresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. researchgate.net At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the non-equivalent cyclohexyl groups might be observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. mdpi.com From the coalescence temperature and the frequency difference between the signals at low temperature, the energy barrier for the rotational process can be calculated. mdpi.comresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Identification of Characteristic Functional Group Vibrations via FTIR

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the molecule. The FTIR spectrum of this compound is expected to show several key absorption bands.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3500 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1580-1620 |

| NO₂ (nitro group) | Asymmetric Stretching | 1500-1550 |

| NO₂ (nitro group) | Symmetric Stretching | 1330-1370 |

| C-N | Stretching | 1250-1350 |

Note: The exact wavenumbers can be influenced by the molecular environment and physical state of the sample. Data is compiled from typical values for similar structures.

The presence of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro groups is a key characteristic of this compound. The N-H stretching vibration will likely appear as a broad band, and the C-H stretching vibrations will distinguish between the aromatic and aliphatic protons.

Analysis of Molecular Conformation and Intermolecular Interactions through Vibrational Modes

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular conformation and intermolecular interactions of this compound. The vibrational modes are sensitive to the spatial arrangement of the atoms and the non-covalent forces influencing the molecule.

The structure of this compound features a dinitrophenyl group attached to a dicyclohexylamine (B1670486) moiety. The two bulky cyclohexyl groups introduce significant steric hindrance, which forces a twisted conformation around the C-N bond connecting the aniline (B41778) nitrogen to the aromatic ring. This twisting minimizes steric repulsion between the ortho-nitro group and the hydrogen atoms of the cyclohexyl rings.

The vibrational spectrum is characterized by distinct bands corresponding to the functional groups present. The nitro groups (NO₂) exhibit strong symmetric and asymmetric stretching vibrations. The aromatic ring shows characteristic C-H and C=C stretching and bending modes. The cyclohexyl groups contribute complex vibrational patterns from their CH₂ and C-C stretching and bending modes. The relative orientation of the cyclohexyl rings and the dinitrophenyl system influences the exact frequencies and intensities of these vibrations.

Intermolecular interactions, such as hydrogen bonding (if present in a protic solvent or co-crystal) and van der Waals forces, can be probed by observing shifts in the vibrational frequencies. For instance, the N-H stretching frequency of a related primary or secondary amine would be highly sensitive to hydrogen bonding. In this compound, which is a tertiary amine, intermolecular interactions primarily involve the nitro groups and the aromatic system.

A data table of expected characteristic vibrational frequencies for this compound, based on data for analogous compounds, is presented below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1355 |

| Aromatic C=C | Stretch | 1590 - 1610 |

| Aromatic C-N | Stretch | 1280 - 1320 |

| Cyclohexyl C-H | Stretch | 2850 - 2950 |

| Aromatic C-H | Stretch | 3050 - 3150 |

Mass Spectrometry for Molecular Integrity and Fragmentation Pathways

Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the fragmentation patterns of this compound, thereby verifying its molecular integrity.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, with the molecular formula C₁₈H₂₅N₃O₄, the exact mass can be calculated.

The calculated monoisotopic mass of this compound is 347.1845 Da. An HRMS experiment would aim to detect the [M+H]⁺ ion at m/z 348.1918. The high accuracy of this measurement helps to distinguish the compound from other isomers or compounds with the same nominal mass.

| Property | Value |

| Molecular Formula | C₁₈H₂₅N₃O₄ |

| Molar Mass | 347.41 g/mol |

| Monoisotopic Mass (Calculated) | 347.1845 Da |

| [M+H]⁺ (Calculated) | 348.1918 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile and thermally stable compounds before their detection by mass spectrometry. It is highly effective for assessing the purity of a sample of this compound and identifying any volatile impurities.

The fragmentation of this compound under electron impact (EI) ionization in the mass spectrometer is expected to follow pathways characteristic of nitroaromatic compounds and amines. elsevierpure.comlibretexts.org The molecular ion peak (M⁺) at m/z 347 may be observed, though it might be weak due to the molecule's instability under EI conditions.

Key fragmentation pathways would include:

Loss of a nitro group (NO₂): A common fragmentation for nitroaromatics, leading to a fragment at [M - 46]⁺. elsevierpure.com

Loss of a cyclohexyl radical: Cleavage of the C-N bond can result in the loss of a cyclohexyl group (C₆H₁₁), resulting in a fragment at [M - 83]⁺.

Alpha-cleavage: Fragmentation adjacent to the amine nitrogen is a dominant process for amines. mdpi.com This could lead to the formation of a cyclohexyl cation or related fragments.

Rearrangements and further fragmentation: Complex rearrangements, including those involving the nitro groups (e.g., loss of NO), can also occur. elsevierpure.com

A table of potential major fragments is provided below.

| Proposed Fragment | m/z (Nominal) | Fragmentation Pathway |

| [C₁₈H₂₅N₃O₄]⁺ | 347 | Molecular Ion (M⁺) |

| [C₁₈H₂₅N₂O₂]⁺ | 301 | [M - NO₂]⁺ |

| [C₁₂H₁₄N₃O₄]⁺ | 264 | [M - C₆H₁₁]⁺ |

| [C₁₂H₁₅N₂O₂]⁺ | 219 | [M - C₆H₁₀ - NO₂]⁺ |

| [C₆H₁₁]⁺ | 83 | Cyclohexyl cation |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic structure and chromophoric system of this compound.

Characterization of Electronic Transitions and Chromophoric Behavior

The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within the 2,4-dinitrophenyl chromophore. The aniline nitrogen, substituted with two cyclohexyl groups, acts as a strong auxochrome, modulating the energy of these transitions.

The spectrum is expected to show intense absorption bands in the UV and visible regions, arising from π→π* and intramolecular charge-transfer (ICT) transitions. The ICT transition occurs from the electron-donating dicyclohexylamino group to the electron-withdrawing dinitrophenyl system. This ICT band is responsible for the compound's color. By analogy with similar molecules like 2,4-dinitroaniline (B165453) and N,N-diethyl-4-nitroaniline, a strong absorption maximum (λmax) is predicted in the range of 350-400 nm. researchgate.netresearchgate.net

Fluorescence spectroscopy measures the emission of light from the molecule after electronic excitation. Many nitroaromatic compounds exhibit very low to no fluorescence, as the excited state is efficiently deactivated through non-radiative pathways, often involving the nitro groups. Therefore, this compound is expected to be weakly or non-fluorescent. nih.gov

| Spectroscopic Technique | Expected Observation | Associated Transition |

| UV-Vis Absorption | Strong absorption band (λmax ≈ 350-400 nm) | Intramolecular Charge-Transfer (ICT) |

| UV-Vis Absorption | Other bands in the UV region | π→π* |

| Fluorescence Emission | Weak or negligible emission | - |

Solvent Effects on Electronic Spectra and Solvatochromism

Solvatochromism is the phenomenon where the position, and sometimes intensity, of a UV-Vis absorption band changes with the polarity of the solvent. nih.gov this compound is expected to exhibit significant solvatochromism due to the pronounced intramolecular charge-transfer character of its lowest energy electronic transition.

The ground state of the molecule is less polar than its excited state. In the excited state, there is a greater separation of charge, with increased positive charge on the nitrogen atom and increased negative charge on the dinitrophenyl ring. Therefore, polar solvents will stabilize the excited state more than the ground state. This leads to a decrease in the energy gap for the electronic transition and a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift) as solvent polarity increases. sciencepublishinggroup.comresearchgate.net

The magnitude of this shift can be correlated with solvent polarity scales. A study of the UV-Vis spectra in a range of solvents from non-polar (like hexane) to polar (like ethanol (B145695) or acetonitrile) would reveal this behavior.

| Solvent Type | Expected Effect on λmax | Reason |

| Non-polar (e.g., Hexane) | Shorter wavelength | Minimal stabilization of the excited state |

| Aprotic Polar (e.g., Acetonitrile) | Intermediate wavelength | Stabilization of the excited state via dipole-dipole interactions |

| Protic Polar (e.g., Ethanol) | Longest wavelength | Strong stabilization of the excited state via hydrogen bonding and dipole-dipole interactions |

Terahertz Time-Domain Spectroscopy (THz-TDS) for Anisotropic Optical Properties

Terahertz time-domain spectroscopy (THz-TDS) has emerged as a powerful non-destructive technique for investigating the low-frequency vibrational modes of crystalline materials. This spectral region, typically defined between 0.1 and 10 THz, is particularly sensitive to intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate the crystal lattice structure. nih.gov By analyzing the interaction of polarized terahertz radiation with an oriented single crystal, THz-TDS can provide detailed insights into the anisotropic optical properties of the material. nih.govwpmucdn.com

Methodological Considerations for Single Crystal Preparation and Orientation

The successful application of THz-TDS for studying anisotropic properties is critically dependent on the availability of high-quality single crystals of sufficient size. For organic molecules like this compound, the growth of such crystals often employs solution-based methods. A common approach is the slow evaporation technique, where a saturated solution of the compound in a suitable solvent is allowed to evaporate at a constant temperature. The selection of the solvent is crucial and is often determined through solubility studies. For dinitroaniline derivatives, solvents such as acetone (B3395972) have been used successfully. researchgate.net

Another prevalent method is slow cooling, where a saturated solution is gradually cooled, leading to supersaturation and subsequent crystal nucleation and growth. The rate of cooling is a critical parameter that must be carefully controlled to obtain large, well-formed crystals. For some organic compounds, high-temperature solution growth has also been utilized, followed by a slow cooling process to promote crystallization. aps.org

Once suitable single crystals are obtained, they must be precisely oriented with respect to the incident polarized terahertz beam. This is typically achieved using X-ray diffraction techniques, such as the Laue method, to identify the crystallographic axes. The crystal is then mounted on a goniometer, allowing for precise rotation and alignment of the crystal axes with the polarization of the THz electric field. This precise orientation is essential for probing the directional dependence of the refractive index and absorption coefficient.

A schematic of a typical THz-TDS setup involves a femtosecond laser that generates a beam split into a pump and a probe. The pump beam interacts with a THz emitter to produce a terahertz pulse. This pulse is then focused on the oriented single crystal sample. The transmitted THz pulse, now carrying information about the sample's optical properties, is then detected. By scanning a time delay, the time-domain waveform of the pulse is mapped out, which can then be transformed into a frequency spectrum using a Fourier transform. nih.gov

Elucidation of Anisotropic Optical Responses in the Terahertz Region

The anisotropic nature of a crystal means that its optical properties, such as the refractive index (n) and the absorption coefficient (α), are dependent on the direction of the electric field of the incident light relative to the crystal's crystallographic axes. By rotating the oriented single crystal of this compound and measuring the transmitted THz waveform at different polarization angles, it is possible to map out this anisotropy.

For a uniaxial crystal, for example, there will be an ordinary refractive index (n_o) and an extraordinary refractive index (n_e). The difference between these two values is the birefringence (Δn). THz-TDS allows for the direct determination of both the real and imaginary parts of the complex refractive index without the need for Kramers-Kronig analysis. researchgate.net

The experimental data would typically reveal different absorption features and refractive index values when the THz radiation is polarized along different crystal axes. This is a direct consequence of the different vibrational modes being excited depending on their orientation relative to the THz electric field. For instance, a vibrational mode will only be THz-active if it is associated with a change in the dipole moment. The orientation of this dipole moment change within the crystal structure determines its interaction with polarized THz radiation.

Below is an illustrative data table showing typical anisotropic optical constants that could be obtained for a hypothetical organic crystal in the terahertz region.

| Frequency (THz) | Extraordinary Refractive Index (n_e) | Ordinary Refractive Index (n_o) | Extraordinary Absorption Coefficient (α_e) (cm⁻¹) | Ordinary Absorption Coefficient (α_o) (cm⁻¹) |

| 0.5 | 1.65 | 1.58 | 10 | 8 |

| 1.0 | 1.68 | 1.60 | 25 | 15 |

| 1.5 | 1.70 | 1.62 | 40 | 30 |

| 2.0 | 1.72 | 1.63 | 35 | 28 |

This table is for illustrative purposes and does not represent experimentally measured data for this compound.

Correlations Between THz Spectra and Low-Frequency Molecular Vibrations

The absorption peaks observed in the THz spectrum of this compound correspond to the resonant frequencies of its low-frequency vibrational modes. These vibrations are typically collective motions of the molecules within the crystal lattice (phonon modes) or low-energy intramolecular vibrations (torsional or bending modes of large functional groups).

For this compound, the low-frequency vibrational landscape is expected to be rich due to the presence of bulky cyclohexyl groups and the polar nitro groups. The possible vibrational modes in the THz region include:

Intermolecular vibrations: These are the vibrations of the molecules against each other within the crystal lattice. They are highly sensitive to the crystal packing and intermolecular interactions.

Torsional modes of the cyclohexyl groups: The rotation of the cyclohexyl rings around the C-N bond would give rise to low-frequency vibrations.

Torsional modes of the nitro groups: The twisting of the NO₂ groups relative to the phenyl ring can also appear in the THz region.

Bending modes of the entire molecule: Large-amplitude bending or "flapping" motions of the molecular skeleton can also contribute to the THz spectrum.

To definitively assign the observed THz absorption features to specific molecular vibrations, experimental data is often complemented with theoretical calculations, such as Density Functional Theory (DFT). These calculations can predict the vibrational frequencies and modes of the molecule in its crystalline state. By comparing the calculated vibrational spectrum with the experimental THz-TDS data, a detailed understanding of the molecular dynamics can be achieved. For related molecules like 2-bromo-4,6-dinitroaniline, vibrational assignments have been made by comparing experimental infrared and Raman spectra with theoretical calculations. derpharmachemica.com

An illustrative table of potential low-frequency vibrational modes and their expected THz frequencies for this compound is presented below.

| Frequency (THz) | Tentative Vibrational Assignment |

| 0.8 | Intermolecular H-bond vibration |

| 1.2 | Torsional mode of cyclohexyl group 1 |

| 1.6 | Torsional mode of cyclohexyl group 2 |

| 1.9 | Nitro group torsional mode |

| 2.2 | Molecular skeleton bending mode |

This table is for illustrative purposes and does not represent experimentally measured data for this compound.

Crystallographic Analysis and Solid State Architecture of N,n Dicyclohexyl 2,4 Dinitroaniline

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for the precise determination of molecular structures in the solid state. iucr.org For N,N-dicyclohexyl-2,4-dinitroaniline, this method would provide invaluable data on its molecular geometry, bond parameters, and the spatial arrangement of its constituent groups.

Based on the analysis of N,N-diisopropyl-2,4-dinitroaniline, the molecular geometry of this compound is expected to exhibit significant deviations from planarity. iucr.org The bond lengths and angles within the dinitrophenyl ring are likely to be influenced by the electronic effects of the nitro groups and the steric pressure from the dicyclohexylamino group.

A comparison with N,N-diisopropyl-2,4-dinitroaniline suggests that the C-N bond connecting the amino group to the aromatic ring will have a length indicative of partial double bond character, though this may be modulated by the steric bulk of the cyclohexyl groups. The C-N bonds of the nitro groups are also of interest, as their lengths can provide insight into the extent of conjugation with the aromatic ring.

Table 1: Expected Bond Lengths in this compound (based on data from N,N-diisopropyl-2,4-dinitroaniline iucr.org)

| Bond | Expected Length (Å) |

| C(1)-N(amino) | ~1.45 |

| C(2)-N(ortho-nitro) | ~1.48 |

| C(4)-N(para-nitro) | ~1.47 |

| N(amino)-C(cyclohexyl) | ~1.49 |

| N-O (nitro) | ~1.22 |

| C-C (aromatic) | ~1.37 - 1.40 |

This table is interactive. Click on the headers to sort the data.

The bond angles within the benzene (B151609) ring are also expected to be distorted from the ideal 120° of a regular hexagon due to the presence of the bulky and electron-withdrawing substituents.

A key structural feature of highly substituted anilines is the non-coplanarity of the substituents with the aromatic ring. In N,N-diisopropyl-2,4-dinitroaniline, the amino and ortho-nitro groups are significantly twisted out of the plane of the benzene ring, with dihedral angles of approximately 28.5° and 40.5°, respectively. iucr.org A similar, if not more pronounced, non-coplanarity is anticipated for this compound due to the even greater steric demand of the cyclohexyl groups compared to isopropyl groups.

This twisting is a consequence of steric repulsion between the bulky alkyl groups on the nitrogen atom and the adjacent ortho-nitro group. This steric hindrance forces the substituents to rotate out of the plane to minimize unfavorable interactions. This, in turn, affects the electronic communication between the amino group and the dinitrophenyl ring.

The aromatic ring itself is not expected to be perfectly planar. The steric strain imposed by the bulky substituents can lead to distortions in the benzene ring, with some carbon atoms deviating from the mean plane of the ring. iucr.org

The nitro groups are also subject to rotational freedom around the C-N bond. The dihedral angle of the ortho-nitro group with respect to the aromatic ring is largely dictated by the steric interaction with the adjacent dicyclohexylamino group. The para-nitro group, being less sterically hindered, is expected to be more coplanar with the benzene ring to maximize resonance stabilization.

Supramolecular Chemistry and Intermolecular Interactions in Crystalline State

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions, which collectively define the supramolecular architecture. For this compound, a combination of hydrogen bonding and aromatic stacking interactions is expected to play a crucial role in the crystal packing.

In the absence of conventional hydrogen bond donors like N-H or O-H groups, weak C-H...O hydrogen bonds are likely to be significant in the crystal packing of this compound. The hydrogen atoms of the cyclohexyl groups and the aromatic ring can act as weak hydrogen bond donors, while the oxygen atoms of the nitro groups are potential acceptors. dtic.mil

These C-H...O interactions, although individually weak, can collectively contribute to the stability of the crystal lattice, directing the formation of specific supramolecular motifs. The geometry of these interactions (distance and angle) would be a key aspect of the crystallographic analysis.

Table 2: Potential C-H...O Hydrogen Bond Interactions in the Crystal Structure

| Donor (C-H) | Acceptor (O-nitro) | Expected Distance (Å) |

| Cyclohexyl C-H | Ortho-nitro O | ~2.2 - 2.8 |

| Cyclohexyl C-H | Para-nitro O | ~2.2 - 2.8 |

| Aromatic C-H | Ortho-nitro O | ~2.3 - 2.9 |

| Aromatic C-H | Para-nitro O | ~2.3 - 2.9 |

This table is interactive. Click on the headers to sort the data.

Aromatic stacking, or π-π interactions, between the electron-deficient dinitrophenyl rings are another important feature that could influence the crystal packing. nih.gov These interactions arise from the electrostatic and dispersion forces between the π-systems of adjacent aromatic rings.

Detailed Analysis of Crystal Packing and Lattice Dynamics

The crystal packing and lattice dynamics of N,N-disubstituted 2,4-dinitroanilines are significantly influenced by the steric bulk of the N-alkyl groups. In the case of N-cyclohexyl-N-isopropyl-2,4-dinitroaniline, a structurally similar compound, single-crystal X-ray studies reveal a monoclinic crystal system with the space group P2_1/n. iucr.org The molecule exhibits a non-planar conformation, a common feature in N,N-dialkyl-substituted 2,4-dinitroanilines due to steric hindrance. iucr.orgiucr.org

A key feature is the substantial rotation of both the dialkylamino group and the ortho-nitro group out of the plane of the benzene ring. For N-cyclohexyl-N-isopropyl-2,4-dinitroaniline, the twist angles are 34.6° for the amino group and 54.3° for the o-nitro group. iucr.org This deviation from planarity is a direct consequence of the bulky cyclohexyl and isopropyl substituents. The cyclohexane (B81311) ring itself adopts a stable chair conformation and is oriented almost perpendicularly to the amino group to minimize intramolecular interactions. iucr.org

Table 1: Crystallographic Data for N-cyclohexyl-N-isopropyl-2,4-dinitroaniline iucr.org

| Parameter | Value |

| Chemical Formula | C₁₅H₂₁N₃O₄ |

| Molecular Weight | 307.3 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.601(6) |

| b (Å) | 11.223(4) |

| c (Å) | 12.143(4) |

| β (°) | 97.75(2) |

| Volume (ų) | 1567(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.30 |

Polymorphism and Cocrystallization Research

Exploration of Different Crystalline Forms and Their Stability

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in nitroaniline derivatives. These different forms can exhibit distinct physical properties, such as melting point, solubility, and stability. While no specific polymorphic forms of this compound have been reported, research on related compounds suggests a high potential for polymorphism. nih.gov

The stability of different polymorphs is a critical factor in materials science and pharmaceutical development. Thermodynamic stability can be assessed through techniques like differential scanning calorimetry (DSC), which can identify phase transitions and melting points of different crystalline forms. The relative stability of polymorphs can be influenced by temperature, pressure, and the presence of impurities.

Strategies for Controlled Crystallization and Cocrystal Formation

Controlled crystallization is essential for obtaining a desired polymorphic form. This can be achieved by carefully selecting the solvent, controlling the rate of cooling or evaporation, and using seeding techniques. The goal is to manipulate the nucleation and growth processes to favor the formation of a specific crystal lattice.

Cocrystallization is another powerful strategy to modify the physicochemical properties of a compound. A cocrystal is a multicomponent crystal in which the components are held together by non-covalent interactions. By selecting an appropriate coformer, it is possible to engineer crystals with improved properties, such as enhanced solubility or stability. nih.gov For dinitroaniline derivatives, coformers capable of forming hydrogen bonds or other strong intermolecular interactions could be explored to create novel solid forms with tailored characteristics. High-throughput screening methods are often employed to rapidly test a wide range of potential coformers. nih.gov

Comparative Structural Analysis with Related Dinitroaniline Derivatives

A comparative analysis of the crystal structures of various N,N-disubstituted 2,4-dinitroanilines reveals the profound impact of the N-substituents on the molecular conformation and crystal packing.

In N,N-diisopropyl-2,4-dinitroaniline, the molecule is also non-planar, with the amino and ortho-nitro groups rotated out of the benzene ring by 28.5° and 40.5°, respectively. iucr.org Comparing this to N-cyclohexyl-N-isopropyl-2,4-dinitroaniline, where the twists are 34.6° and 54.3°, it is evident that the larger cyclohexyl group imposes greater steric strain, leading to a more pronounced deviation from planarity. iucr.org

The C(1)-N(1) bond length in N-cyclohexyl-N-isopropyl-2,4-dinitroaniline is 1.370 Å, which is indicative of some double-bond character due to the delocalization of the nitrogen lone pair into the aromatic ring. iucr.org This is comparable to the C-N bond lengths observed in other N,N-dialkyl-p-nitroanilines. iucr.org The presence of bulky alkyl groups, however, can modulate the extent of this delocalization by forcing the amino group out of the plane of the benzene ring.

The parent compound, 2,4-dinitroaniline (B165453), is a planar molecule where the amino group can effectively donate electron density to the nitro-substituted ring. wikipedia.org The introduction of bulky N-substituents like cyclohexyl groups in this compound would undoubtedly lead to significant steric hindrance, forcing a non-planar conformation. This would, in turn, affect the electronic properties and intermolecular interactions of the molecule. Based on the data from its analogs, it is expected that this compound would have even larger twist angles for the amino and ortho-nitro groups compared to the N-cyclohexyl-N-isopropyl and N,N-diisopropyl derivatives.

Table 2: Comparison of Key Structural Parameters in Dinitroaniline Derivatives

| Compound | Amino Group Twist Angle (°) | o-Nitro Group Twist Angle (°) | C(1)-N(1) Bond Length (Å) | Reference |

| N-cyclohexyl-N-isopropyl-2,4-dinitroaniline | 34.6 | 54.3 | 1.370 | iucr.org |

| N,N-diisopropyl-2,4-dinitroaniline | 28.5 | 40.5 | - | iucr.org |

| 2,4-dinitroaniline | (Planar) | (Planar) | 1.352 | iucr.org |

Computational Studies and Theoretical Modeling of N,n Dicyclohexyl 2,4 Dinitroaniline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular structure and reactivity. However, no specific studies employing methods like Density Functional Theory (DFT) have been published for N,N-Dicyclohexyl-2,4-dinitroaniline. Consequently, foundational data in the following areas are not available:

Molecular Dynamics (MD) Simulations

Similarly, there is no evidence of Molecular Dynamics (MD) simulations being performed for this compound. MD simulations would provide insight into the dynamic behavior of the molecule over time, including the motion of the cyclohexyl rings and their interaction with surrounding molecules or a solvent environment.

Study of Conformational Flexibility and Dynamics in Solution

The conformational flexibility of a molecule is crucial as it dictates its three-dimensional shape, which in turn influences its physical properties and biological activity. For this compound, the primary sources of flexibility are the rotations around the bonds connecting the bulky cyclohexyl groups to the amine nitrogen and the orientation of the nitro groups relative to the benzene (B151609) ring.

Molecular dynamics (MD) simulations are a primary computational tool used to study these dynamics. nih.govnih.gov In an MD simulation, the motion of every atom in the molecule, along with surrounding solvent molecules, is calculated over time based on a defined force field. This allows for the exploration of the potential energy surface and the identification of stable and low-energy conformers. For dinitroaniline derivatives, MD simulations can reveal how the N-alkyl substituents (in this case, cyclohexyl groups) move and interact with the dinitrophenyl ring system in a solution environment. nih.gov These simulations can quantify the rotational barriers of the N-C and C-NO2 bonds and determine the preferred orientations of the cyclohexyl rings (e.g., chair or boat conformations) and their axial or equatorial attachment to the nitrogen atom.

For instance, studies on related 1,5-diaryl-3-oxo-1,4-pentadiene derivatives have utilized Nuclear Overhauser Effect (NOE) spectroscopy combined with quantum chemical calculations to determine predominant conformer proportions in solution. mdpi.com A similar approach for this compound would likely reveal a complex conformational landscape due to the steric hindrance imposed by the two cyclohexyl groups, which would significantly influence the planarity of the aniline (B41778) nitrogen and its electronic interaction with the nitro-aromatic system.

Simulations of Intermolecular Interactions and Self-Assembly Processes

Intermolecular interactions govern how molecules recognize and bind to each other, leading to the formation of larger, organized structures through self-assembly. These processes are fundamental in material science and biology. Computational simulations can model these interactions with high fidelity.

For nitroaromatic compounds, intermolecular forces such as π-π stacking, hydrogen bonding (if applicable), and van der Waals interactions are critical. In the case of this compound, the electron-deficient dinitrophenyl ring can participate in π-π stacking interactions with other aromatic systems. The bulky, non-polar cyclohexyl groups would primarily engage in van der Waals interactions and could sterically hinder or direct the self-assembly process.

Molecular dynamics simulations are also employed to study self-assembly. nih.govyoutube.com By simulating a system containing many molecules of the compound in a solvent, researchers can observe the spontaneous formation of aggregates, such as dimers, stacks, or more complex morphologies. nih.govresearchgate.net These simulations provide insights into the thermodynamics and kinetics of aggregation. For example, a study on the self-assembly of phenylalanine peptide nanotubes used controlled MD simulations to form and analyze helical structures. nih.gov While this compound is not a peptide, similar principles apply to understanding its potential to form ordered aggregates in different environments. Theoretical investigations on trinitrobenzene have utilized anisotropic atom-atom distributed intermolecular force fields to accurately model its solid-state packing and predict polymorph stability, highlighting the importance of precise force-field parameterization for simulating intermolecular interactions. ucl.ac.uk

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational methodology that aims to build statistical models to predict the properties of chemicals based on their molecular structure. scispace.com These models correlate calculated molecular descriptors with experimentally determined properties.

Development of Predictive Models for Chemical Properties

To develop a QSPR model, a dataset of compounds with known properties (e.g., melting point, solubility, toxicity) is required. For each compound, a set of numerical descriptors is calculated. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to complex quantum-chemical parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation linking the descriptors to the property of interest.

For the dinitroaniline class of herbicides, QSPR models could be developed to predict properties like water solubility, soil adsorption coefficient (Koc), or herbicidal activity. nih.gov Given the structural diversity within this class (e.g., trifluralin, pendimethalin, benfluralin), a robust QSPR model could be used to predict the properties of new or untested derivatives, such as this compound. ucanr.educoresta.org

Table 1: Physicochemical Properties of Selected Dinitroaniline Herbicides This table presents data for known dinitroaniline herbicides to illustrate the types of properties that can be predicted using QSPR models. Data is sourced from PubChem and related literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Water Solubility (mg/L) |

| Trifluralin | C13H16F3N3O4 | 335.28 | 5.3 | 0.22 @ 20°C |

| Pendimethalin | C13H19N3O4 | 281.31 | 5.2 | 0.33 @ 20°C |

| Benfluralin | C13H16F3N3O4 | 335.28 | 5.3 | <1 @ 25°C |

| Oryzalin | C12H18N4O6S | 346.36 | 2.7 | 2.6 @ 25°C |

| N-Cyclohexyl-2,4-dinitroaniline | C12H15N3O4 | 265.26 | 3.5 | Data not available |

Sources: nih.govfrontiersin.orgresearchgate.netnih.govnih.gov

Correlation of Molecular Descriptors with Experimental Observations

The core of a QSPR model is the correlation between molecular descriptors and observed properties. Molecular descriptors are numerical values that encode different aspects of a molecule's structure.

Topological Descriptors: Describe the atomic connectivity (e.g., branching, cyclicity).

Geometrical (3D) Descriptors: Relate to the 3D structure (e.g., molecular surface area, volume).

Electronic Descriptors: Derived from quantum mechanics, they describe the electron distribution (e.g., dipole moment, HOMO/LUMO energies).

Physicochemical Descriptors: Include properties like logP (lipophilicity) and polar surface area.

For dinitroaniline herbicides, their mode of action involves binding to tubulin proteins. frontiersin.orgnih.gov Therefore, descriptors related to molecular shape, size, and electronic properties (such as charge distribution and hydrogen bonding potential) would be critical for modeling their biological activity. For example, the herbicidal activity of substituted triazines has been successfully modeled using descriptors related to geometry, topology, and partial charges. scispace.com Similarly, the lipophilicity, quantified by LogP, is a key descriptor for dinitroanilines as it influences their soil binding, persistence, and potential for bioaccumulation. nih.gov A QSPR study would aim to identify which combination of these descriptors provides the best predictive model for a given property, thereby revealing the key molecular features that govern that property.

Mechanistic Studies of Chemical Transformations via Computational Methods

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating reaction energy barriers.

Elucidation of Reaction Pathways and Transition States

For a given chemical transformation, computational methods, particularly Density Functional Theory (DFT), can be used to map out the entire reaction pathway. This involves optimizing the geometries of reactants, products, and any intermediates. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—can be located and characterized. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For a compound like this compound, potential reactions of interest could include its synthesis, degradation, or metabolism. For example, the synthesis often involves a nucleophilic aromatic substitution reaction, where dinitrofluorobenzene or dinitrochlorobenzene reacts with dicyclohexylamine (B1670486). wikipedia.org Computational studies on related systems have investigated the mechanisms of nucleophilic aromatic substitution on dinitro-substituted heterocycles, confirming reaction pathways and explaining regioselectivity through the analysis of transition state energies. researchgate.net

Another area of interest is environmental degradation. Studies have explored the hydrolysis of the related compound 2,4-dinitroanisole (B92663) (DNAN), using computational modeling to identify different reaction pathways, such as denitration versus demethylation, and to calculate the associated energy barriers. acs.org Similarly, mechanistic studies into the reductive functionalization of nitro compounds catalyzed by iron complexes have employed DFT to predict reaction outcomes. acs.org A computational study on the reaction of N,N-dipropyl-2,6-dinitro-4-(trifluoromethyl)aniline with hydroxide (B78521) ions has also been performed to understand its kinetics and equilibria. acs.org These examples demonstrate how computational methods could be applied to predict the most likely transformation products of this compound under various conditions.

Determination of Activation Energies and Reaction Kinetics

A thorough review of available scientific literature and computational data reveals a significant gap in the specific research concerning the activation energies and reaction kinetics of this compound. At present, detailed experimental or theoretical studies providing specific data tables and in-depth research findings on the reaction mechanisms, transition states, and energy barriers for this particular compound are not publicly available.

Computational chemistry offers powerful tools for predicting such properties. Methodologies like Density Functional Theory (DFT) and other quantum mechanical calculations are commonly employed to model chemical reactions, determine activation energies (Ea), and elucidate reaction pathways. These theoretical studies are crucial for understanding the stability, reactivity, and potential decomposition mechanisms of chemical compounds.

For a molecule like this compound, computational analysis would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule.

Transition State Search: Identifying the highest energy point along a reaction coordinate, which represents the energy barrier that must be overcome for a reaction to occur.

Frequency Calculations: Confirming the nature of stationary points (as minima or transition states) and calculating thermodynamic properties.

Such studies could investigate various reactions, including thermal decomposition, nucleophilic aromatic substitution, or reactions with radicals. The resulting data would be presented in tables, outlining the calculated activation energies, rate constants, and other thermodynamic parameters for each investigated reaction pathway.

However, despite the utility of these computational methods, specific studies applying them to this compound have not been identified in the surveyed literature. While research exists for related compounds such as 2,4-dinitroaniline (B165453) and other dinitroaniline derivatives, extrapolating this data to the N,N-dicyclohexyl variant would be speculative and would not meet the requirement for scientifically accurate and specific information.

Therefore, the detailed research findings and data tables concerning the activation energies and reaction kinetics for this compound cannot be provided at this time due to a lack of available scientific research on this specific topic. Further experimental and theoretical investigation is required to determine these crucial chemical parameters.

Chemical Reactivity and Derivatization Strategies of N,n Dicyclohexyl 2,4 Dinitroaniline

Reactivity of the Dinitroaryl Moiety

The dinitroaryl portion of the molecule is highly activated towards certain transformations due to the strong electron-withdrawing nature of the two nitro groups.

Selective Reduction of Nitro Groups to Amino or Other Functionalities

The nitro groups on the aromatic ring are susceptible to reduction, which can transform them into electron-donating amino groups. This conversion significantly alters the electronic properties of the aromatic ring, making it more reactive towards electrophilic substitution. The reduction of nitro groups can be achieved using various reducing agents, such as catalytic hydrogenation (H₂ + catalyst) or metals in acidic media. The selective reduction of one nitro group over the other can be challenging but may be achieved under carefully controlled reaction conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution: The dinitrophenyl group is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing effect of the two nitro groups. These groups decrease the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). tandfonline.comlibretexts.org In this type of reaction, a nucleophile attacks the carbon atom bearing a leaving group, and the presence of electron-withdrawing groups in the ortho and para positions stabilizes the negatively charged intermediate (a Meisenheimer complex). libretexts.orgresearchgate.net In the case of a precursor like 1-chloro-2,4-dinitrobenzene (B32670), the chlorine atom can be readily displaced by nucleophiles like ammonia (B1221849) to form 2,4-dinitroaniline (B165453). wikipedia.orgorgsyn.orggoogle.com The reaction proceeds via an addition-elimination mechanism, where the formation of the intermediate is often the rate-determining step. researchgate.netnih.gov

Reactivity of the N,N-Dicyclohexylamino Functionality

The secondary amine in N,N-Dicyclohexyl-2,4-dinitroaniline also possesses distinct reactivity, which is significantly influenced by the bulky cyclohexyl groups.

Modifications and Transformations of the Secondary Amine

The nitrogen atom of the dicyclohexylamino group has a lone pair of electrons, making it potentially nucleophilic. However, its basicity is considerably weaker than that of aniline (B41778) due to the electron-withdrawing effect of the dinitroaryl ring. wikipedia.org Despite this reduced basicity, the amine can still undergo reactions typical of secondary amines, although harsher conditions may be required.

Impact of Steric Bulk on Reaction Selectivity

The two bulky cyclohexyl groups attached to the nitrogen atom create significant steric hindrance. youtube.commasterorganicchemistry.comwikipedia.org This steric bulk can play a crucial role in directing the outcome of chemical reactions. numberanalytics.com It can hinder the approach of reactants to the nitrogen atom and to the adjacent ortho position on the aromatic ring. masterorganicchemistry.comnumberanalytics.com This steric hindrance can be exploited to control regioselectivity in certain reactions, favoring attack at the less hindered para position. wikipedia.orgnumberanalytics.com For instance, in reactions involving the aromatic ring, the bulky dicyclohexylamino group may direct incoming electrophiles or nucleophiles away from the ortho position.

Strategies for Chemical Derivatization

The unique reactivity of this compound allows for various derivatization strategies to synthesize new molecules with potentially interesting properties.

One common strategy involves the nucleophilic aromatic substitution of a suitable leaving group on a 2,4-dinitrobenzene precursor with dicyclohexylamine (B1670486). This approach is a direct method to introduce the N,N-dicyclohexylamino functionality.

Another key strategy is the derivatization of the nitro groups. The selective reduction of one or both nitro groups to amino groups opens up a wide range of subsequent reactions. The resulting amino groups can be diazotized and coupled with other aromatic compounds to form azo dyes, a reaction of significant industrial importance. studymind.co.uk

Furthermore, derivatization can be achieved through reactions involving the secondary amine, although the steric hindrance of the cyclohexyl groups must be taken into consideration. For example, N-alkylation or N-acylation could be possible under specific conditions.

The table below outlines some potential derivatization reactions based on the reactivity of the functional groups in a dinitroaniline framework.

| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |

| Nitro Group | Reduction | H₂, Pd/C; Sn, HCl | Amino Group |

| Aromatic Ring | Nucleophilic Aromatic Substitution (on a halo- precursor) | Amines, Alkoxides, Thiolates | Substituted Aniline Derivatives |

| Amino Group (from nitro reduction) | Diazotization followed by Coupling | HNO₂, Phenols/Anilines | Azo Compounds |

These derivatization strategies highlight the versatility of the this compound scaffold in synthetic organic chemistry.

Synthesis of Novel Analogues for Structure-Reactivity Correlation Studies

The synthesis of novel analogues of this compound would likely proceed through two main pathways: modification of a pre-formed this compound scaffold or by building the molecule from suitably substituted precursors.

One of the primary methods for preparing 2,4-dinitroaniline derivatives is through the reaction of 1-chloro-2,4-dinitrobenzene with an appropriate amine. wikipedia.orgyoutube.com In the case of this compound, this would involve the reaction of 1-chloro-2,4-dinitrobenzene with dicyclohexylamine.

Illustrative Synthetic Scheme:

The synthesis of novel analogues could be achieved by varying the substituents on the aromatic ring or by modifying the cyclohexyl groups. For instance, introducing different functional groups on the dicyclohexylamine precursor would lead to a range of N,N-dicyclohexyl analogues with tailored electronic and steric properties.

Another approach to creating novel analogues involves the derivatization of a pre-existing dinitroaniline compound. For instance, N-(2,4-dinitrophenyl)-orto-aminobenzoic acid is a derivative of 2,4-dinitroaniline that has been studied for its biological activity. researchgate.net The synthesis of such derivatives often involves nucleophilic aromatic substitution reactions where the amine is the nucleophile. nih.govyoutube.comyoutube.com

Table 1: Potential Strategies for the Synthesis of Novel Analogues

| Strategy | Description | Potential Reactants |

| Nucleophilic Aromatic Substitution | Reaction of a substituted 1-chloro-2,4-dinitrobenzene with a modified dicyclohexylamine. | Substituted 1-chloro-2,4-dinitrobenzene, functionalized dicyclohexylamines. |

| Derivatization of 2,4-dinitroaniline | Modification of a simpler 2,4-dinitroaniline precursor before or after the introduction of cyclohexyl groups. | 2,4-dinitroaniline, various alkylating or acylating agents. |

| Multi-step Synthesis | A more complex synthetic route involving the construction of the molecule from basic building blocks. | Substituted benzenes, nitrating agents, amines. |

These synthetic strategies would allow for a systematic investigation of structure-reactivity relationships, providing insights into how modifications to the molecular structure influence the compound's chemical and physical properties.

Exploration of Coupling Reactions for Polymer and Material Precursors

The structure of this compound, with its reactive aromatic ring and potential for functionalization, makes it an interesting candidate for the development of novel polymers and materials. The polymerization of aniline and its derivatives is a well-established field, often leading to conductive polymers with unique optical and electronic properties. zenodo.orgnih.govresearchgate.netnih.gov

One potential route for polymerization would be through coupling reactions involving the aromatic ring. The nitro groups activate the ring to nucleophilic attack, which could be exploited in polymerization reactions. For example, copolymers of aniline with m-nitroaniline have been synthesized through chemical oxidative polymerization. zenodo.orgresearchgate.net A similar approach could potentially be applied to this compound, where it could be copolymerized with other aniline derivatives to create materials with tailored properties.

Another strategy could involve the introduction of polymerizable groups onto the this compound molecule. For instance, if one of the cyclohexyl rings contained a vinyl or other polymerizable group, the molecule could act as a monomer in addition or condensation polymerization reactions. The synthesis of poly[N,N-(phenylamino)disulfides] from various aniline derivatives demonstrates the versatility of aniline-based monomers in creating novel polymer backbones. nih.gov

Table 2: Potential Coupling Reactions for Polymer Synthesis

| Reaction Type | Description | Potential Co-monomers/Reagents |

| Oxidative Polymerization | Polymerization of the aniline derivative in the presence of an oxidizing agent. | Aniline, substituted anilines, ammonium (B1175870) persulfate. |

| Cross-Coupling Reactions | Reactions such as Suzuki or Heck coupling if a suitable leaving group is present on the aromatic ring. | Boronic acids, alkenes, palladium catalysts. |

| Condensation Polymerization | If functional groups such as carboxyl or hydroxyl are introduced, condensation with suitable partners can lead to polyesters or polyamides. | Diols, diamines, dicarboxylic acids. |

The resulting polymers could exhibit interesting properties due to the presence of the bulky, electron-withdrawing dinitroaniline moiety, potentially finding applications in areas such as sensors, electronic materials, or high-performance polymers.

Complexation and Supramolecular Interactions

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized structures. wikipedia.orgnih.gov this compound, with its electron-deficient aromatic ring and potential for hydrogen bonding, is a candidate for engaging in various supramolecular interactions.

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Crown Ethers)

Host-guest chemistry involves the formation of a complex between a "host" molecule, which has a binding cavity, and a "guest" molecule that fits within it. wikipedia.orgnih.gov Crown ethers are well-known macrocyclic hosts that can bind a variety of guest molecules, primarily through electrostatic and hydrogen-bonding interactions.

While there is no specific literature on the complexation of this compound with crown ethers, studies on related systems provide insights into potential interactions. For example, nitro-substituted N-alkylbenzoaza-18-crowns-6 have been synthesized and their complexing power towards various cations has been investigated. researchgate.net The electron-withdrawing nitro groups on the aromatic ring of this compound make it an electron-deficient guest. This property could facilitate interactions with electron-rich hosts.

The dicyclohexyl groups, while sterically bulky, could also participate in van der Waals interactions within a suitably sized host cavity. The potential for hydrogen bonding between the nitro groups and hydrogen bond donors on a host molecule could further stabilize a host-guest complex.

Investigation of Molecular Recognition Phenomena

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. wikipedia.org This specificity is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions.

The investigation of molecular recognition involving this compound would involve studying its binding to a variety of host molecules to determine the strength and selectivity of the interactions. Techniques such as NMR spectroscopy, UV-Vis spectroscopy, and calorimetry are commonly used to study these phenomena.

The electron-deficient nature of the dinitro-substituted aromatic ring suggests that it could form charge-transfer complexes with electron-rich aromatic systems. The bulky cyclohexyl groups would play a significant role in the selectivity of binding, as the host molecule would need to have a cavity large enough to accommodate them.

Furthermore, the potential for introducing functional groups onto the this compound framework opens up possibilities for designing molecules with specific recognition properties. For example, the incorporation of hydrogen bond donors or acceptors could lead to highly selective binding with complementary hosts. The study of such molecular recognition phenomena is crucial for the development of new sensors, catalysts, and materials with tailored properties. The design of highly energetic compounds has also been approached using host-guest techniques, where guest molecules can influence the properties of the host. researchgate.netnih.gov

Applications in Advanced Materials Science and Chemical Transformations

Role as an Intermediate in Fine Chemical Synthesis

N,N-Dicyclohexyl-2,4-dinitroaniline can serve as a crucial intermediate in the synthesis of more complex molecules. The presence of the two nitro groups on the aromatic ring makes them susceptible to reduction, which can be achieved selectively to yield dicyclohexyl-substituted diamine derivatives. These diamines, in turn, are versatile building blocks for the synthesis of various fine chemicals, including specialized polymers, dyes, and pharmaceutical precursors.

The synthesis of this compound itself typically proceeds via a nucleophilic aromatic substitution reaction. In this process, 1-chloro-2,4-dinitrobenzene (B32670) is reacted with dicyclohexylamine (B1670486). The bulky nature of the dicyclohexylamine nucleophile can necessitate more forcing reaction conditions compared to less hindered amines. researchgate.net

Table 1: Synthesis of this compound

| Reactants | Reagents/Catalysts | Product |

| 1-Chloro-2,4-dinitrobenzene, Dicyclohexylamine | Base (e.g., K2CO3), Solvent (e.g., DMF) | This compound |

Contributions to Functional Materials Development

The inherent electronic properties of the dinitroaniline core, combined with the modulating influence of the dicyclohexyl groups, make this compound a candidate for the development of functional materials.

The electron-deficient nature of the 2,4-dinitrophenyl group suggests its potential use as an n-type (electron-transporting) component in organic electronic devices. Upon reduction of the nitro groups to amino groups, the resulting compound can be transformed into a building block for hole-transporting materials. The bulky cyclohexyl groups can enhance the solubility and processability of these materials, which is a critical factor for their incorporation into devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Furthermore, the steric hindrance provided by the cyclohexyl groups can prevent intermolecular aggregation, a phenomenon that often quenches fluorescence and limits device efficiency.

Molecules with a strong donor-acceptor character, like this compound, are known to exhibit significant nonlinear optical (NLO) properties. The dinitrophenyl group acts as a powerful electron acceptor, while the tertiary amine, despite the electron-withdrawing nature of the aryl group, can act as an electron donor. This intramolecular charge transfer is a key requirement for second- and third-order NLO activity. nih.gov The bulky cyclohexyl groups can influence the crystal packing of the molecule, which is a critical determinant of the bulk NLO response. While extensive research on this specific molecule is not widely published, the general class of dinitroaniline derivatives has been investigated for their NLO properties. jst.go.jp

Table 2: Potential Properties for Functional Materials

| Property | Relevance |

| Electron-deficient aromatic system | Potential n-type organic semiconductor |

| Intramolecular charge transfer | Potential for nonlinear optical applications |

| Bulky substituent groups | Enhanced solubility and processability, prevention of aggregation |

The dicyclohexyl-substituted dinitroaniline moiety can be incorporated into polymeric backbones or as pendant groups. This can be achieved by first functionalizing one of the cyclohexyl rings or by reducing the nitro groups to amines, which can then be polymerized with suitable comonomers. The inclusion of this unit can impart specific properties to the resulting polymer, such as thermal stability, altered solubility, and electronic or optical functionalities. The bulky nature of the dicyclohexyl groups would likely increase the free volume within the polymer, potentially affecting its glass transition temperature and gas permeability.

Influence on Organic Reaction Methodologies

The steric and electronic profile of this compound also dictates its behavior and utility in various organic reactions.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of arylamines. organic-chemistry.orgresearchgate.net this compound can be seen from two perspectives in this context. Firstly, its synthesis from 1-chloro-2,4-dinitrobenzene and dicyclohexylamine is an example of a C-N cross-coupling reaction, albeit one that can be challenging due to the steric bulk of the secondary amine. mit.eduresearchgate.netrsc.org

Secondly, the N,N-dicyclohexylamino group is a highly sterically hindered substituent. If this compound were to be used as a substrate in a subsequent reaction, for example, a further cross-coupling at a different position on the aromatic ring, the bulky amino group would exert a significant steric influence on the reactivity of the other positions. This could potentially lead to high regioselectivity in such reactions. The development of ligands and catalytic systems capable of overcoming the steric hindrance associated with substrates like this is an ongoing area of research in organic methodology. researchgate.net

Development of Novel Reagents and Catalysts (e.g., Ligand Precursors)

A comprehensive review of published scientific literature and chemical databases yields no specific information regarding the application of this compound as a precursor for the development of novel reagents or catalysts. Its potential transformation into ligand structures for use in catalysis has not been documented in the available research.

Probing Fundamental Structure-Property Relationships

The primary investigation into the structure-property relationships of this compound has been conducted through single-crystal X-ray diffraction. A seminal study provided a detailed analysis of its three-dimensional geometry, offering critical insights into how the bulky cyclohexyl substituents and the electron-withdrawing nitro groups collectively define the molecule's conformation and electronic characteristics. scilit.comresearchgate.net

The crystal structure analysis reveals significant steric hindrance imposed by the two cyclohexyl groups attached to the amine nitrogen. This steric strain forces the dinitrophenyl ring and the amine group out of planarity. The nitrogen atom of the amino group is pyramidally coordinated, and the dinitrophenyl ring is twisted with respect to the plane formed by the nitrogen and the two cyclohexyl carbon atoms it is bonded to. scilit.comresearchgate.net

This deviation from planarity has a profound effect on the electronic properties of the molecule. Typically, in aniline (B41778) derivatives, the nitrogen lone pair can conjugate with the π-system of the aromatic ring. However, in this compound, the steric bulk of the cyclohexyl groups rotates the nitrogen's lone pair out of alignment with the phenyl ring's p-orbitals. This spatial arrangement inhibits the delocalization of the nitrogen's lone pair electrons into the ring, a key feature influencing the reactivity and spectral properties of such compounds. scilit.comresearchgate.net

Furthermore, the study details the orientation of the two nitro groups. The ortho-nitro group (at position 2) is significantly twisted out of the plane of the phenyl ring, another consequence of the steric pressure exerted by the adjacent, bulky dicyclohexylamino group. In contrast, the para-nitro group (at position 4) remains more coplanar with the aromatic ring. This difference in orientation affects the degree to which each nitro group can exert its electron-withdrawing effect on the ring's π-system. scilit.comresearchgate.net

The precise bond lengths and angles determined from the crystallographic data provide quantitative evidence for these structural distortions.

Below is a table summarizing key structural parameters for this compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 138145-67-2 |

| Molecular Formula | C₁₈H₂₅N₃O₄ |

| Molecular Weight | 347.41 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Feature | Significant steric hindrance leading to non-planarity between the amino group and the phenyl ring. |

| Structural Implication | Inhibition of electronic conjugation between the nitrogen lone pair and the aromatic π-system. |

Data sourced from the crystallographic study by Punte & Rivero (1991). scilit.comresearchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings in N,N-Dicyclohexyl-2,4-dinitroaniline Chemistry

Direct research on the specific chemical compound this compound is notably scarce in publicly available scientific literature. Consequently, a summary of key research findings is presently unavailable. However, by examining the chemistry of its constituent moieties—the 2,4-dinitroaniline (B165453) core and the N,N-dicyclohexyl substituents—we can infer its likely chemical characteristics and potential areas for future investigation.

The 2,4-dinitroaniline moiety is a well-studied structure, known for its electron-deficient aromatic ring due to the strong electron-withdrawing nature of the two nitro groups. nih.govmdpi.com This electronic feature governs much of its reactivity, particularly its susceptibility to nucleophilic attack and the reduced basicity of the aniline (B41778) nitrogen compared to aniline itself. wikipedia.orgnih.gov The nitro groups also impart properties relevant to materials science, including potential applications in dyes and energetic materials. wikipedia.orgwikipedia.org

The dicyclohexylamine (B1670486) portion of the molecule introduces significant steric bulk and basicity. wikipedia.org Dicyclohexylamine is a secondary amine that is a strong base and is used as a precursor in the synthesis of corrosion inhibitors and vulcanization accelerators. wikipedia.orginchem.org The presence of the two bulky cyclohexyl groups on the nitrogen atom would be expected to significantly influence the molecule's conformation, solubility, and reactivity, likely hindering reactions at the nitrogen center and influencing the orientation of the dinitroaniline ring system.

Unexplored Reactivity Pathways and Synthetic Opportunities

The synthesis of this compound has not been explicitly detailed in the literature, presenting an immediate research opportunity. A probable and unexplored synthetic route would involve the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene (B121222) with dicyclohexylamine. This type of reaction is a standard method for the preparation of N-substituted dinitroanilines. wikipedia.orgorgsyn.org

Key unexplored reactivity pathways for this compound include:

Reduction of the Nitro Groups: The selective or complete reduction of the two nitro groups would yield the corresponding phenylenediamine derivatives. These resulting aromatic diamines, bearing bulky N-dicyclohexyl substituents, could be valuable monomers for the synthesis of novel polyamides or polyimides with unique solubility and thermal properties.

Reactions of the Cyclohexyl Rings: The reactivity of the cyclohexyl rings themselves remains unexplored. Pathways such as free-radical halogenation or oxidation could introduce further functionality to the molecule, opening up avenues for more complex derivatives.

Electrophilic Aromatic Substitution: While the dinitro-substituted ring is highly deactivated towards electrophilic substitution, the possibility of further functionalization under harsh conditions has not been investigated.

A summary of potential synthetic and reactivity studies is presented in Table 1.

Table 1: Potential Synthetic and Reactivity Studies for this compound

| Area of Study | Proposed Reaction | Potential Products | Significance |

| Synthesis | Nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with dicyclohexylamine | This compound | Establishes a reliable route to the title compound. |

| Reactivity | Selective reduction of one nitro group | N,N-Dicyclohexyl-2-amino-4-nitroaniline or N,N-Dicyclohexyl-4-amino-2-nitroaniline | Precursors for asymmetric dyes or polymers. |

| Reactivity | Complete reduction of both nitro groups | N,N-Dicyclohexyl-1,2,4-triaminobenzene | Monomers for high-performance polymers. |

| Reactivity | Oxidation of cyclohexyl rings | Hydroxylated or carbonylated derivatives | Introduction of new functional groups for further derivatization. |

Potential for Novel Chemical Transformations and Derivatizations

The structure of this compound serves as a scaffold for a variety of novel chemical transformations and the creation of a library of unique derivatives.

Derivatization of the Amino Groups: Following the reduction of the nitro groups, the resulting primary aromatic amines could undergo a wide range of reactions, including diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH). They could also be acylated or alkylated to produce more complex amine derivatives.

Formation of Heterocyclic Systems: The reduced diamino derivatives could be used as building blocks for the synthesis of novel heterocyclic compounds, such as benzimidazoles or quinoxalines, by condensation with appropriate reagents. The bulky dicyclohexyl groups would likely impart unique physical and chemical properties to these heterocycles.

Metal Complexation: The nitrogen atoms of the aniline and the potential diamino derivatives could act as ligands for coordination with various metal centers. This could lead to the development of new catalysts or functional materials with interesting electronic or magnetic properties.

Emerging Trends in Computational and Experimental Methodologies for Dinitroaniline Systems

Modern computational and experimental techniques offer powerful tools to investigate the properties of this compound and related systems, even before its synthesis.

Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for predicting the geometric and electronic structure, spectroscopic properties (IR, NMR), and reactivity of molecules. researchgate.netelsevierpure.com For this compound, DFT calculations could be employed to:

Predict the most stable conformation of the molecule, considering the steric interactions of the bulky cyclohexyl groups.

Calculate the activation barriers for proposed synthetic routes and competing side reactions.

Simulate its electronic absorption spectrum to understand its color and photophysical properties.

Model its behavior in different solvents to predict solubility.

Advanced Experimental Techniques: Should the compound be synthesized, a suite of modern analytical techniques would be crucial for its characterization.

2D NMR Spectroscopy (COSY, HSQC, HMBC): These techniques would be essential for the unambiguous assignment of all proton and carbon signals, which could be complex due to the two cyclohexyl groups.

Single-Crystal X-ray Diffraction: This would provide definitive proof of the molecular structure and offer insights into the intermolecular interactions and packing in the solid state.

Thermal Analysis (TGA, DSC): These methods would be used to determine the thermal stability of the compound, which is particularly relevant given the presence of the dinitroaniline core, a common feature in energetic materials. rsc.orgrsc.orgdeepdyve.com

Future Prospects in Material Science and Supramolecular Chemistry

The unique combination of a polar, electron-deficient aromatic system with bulky, non-polar aliphatic groups suggests that this compound could exhibit interesting properties relevant to material science and supramolecular chemistry.

Organic Dyes and Pigments: Many dinitroaniline derivatives are colored. The specific chromophoric properties of this compound are unknown, but it could potentially function as a novel dye or pigment. The bulky cyclohexyl groups might enhance its solubility in non-polar media or polymeric matrices and could also improve its lightfastness.

Nonlinear Optical (NLO) Materials: Dinitroaniline derivatives are known to exhibit NLO properties due to the presence of strong electron donor (amino) and acceptor (nitro) groups. The specific impact of the dicyclohexyl groups on the NLO properties of the dinitroaniline core is an area ripe for investigation.

Supramolecular Chemistry: The nitro groups are excellent hydrogen bond acceptors, while the C-H bonds of the cyclohexyl rings can act as weak hydrogen bond donors. nih.gov This could lead to the formation of well-defined supramolecular assemblies in the solid state or in solution. The bulky nature of the dicyclohexyl groups would play a critical role in directing the self-assembly process, potentially leading to the formation of interesting architectures such as molecular wires or porous materials. youtube.com The study of its interactions with other molecules, such as cucurbiturils, could also reveal interesting host-guest chemistry. acs.org